molecular formula C14H17NO B070769 3-Ethoxy-2-ethyl-1-phenyl-1H-pyrrole CAS No. 190193-01-2

3-Ethoxy-2-ethyl-1-phenyl-1H-pyrrole

Cat. No.: B070769
CAS No.: 190193-01-2
M. Wt: 215.29 g/mol
InChI Key: FSVHZDDQGRVBKS-UHFFFAOYSA-N
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Description

3-Ethoxy-2-ethyl-1-phenyl-1H-pyrrole is a substituted pyrrole derivative characterized by a five-membered aromatic heterocyclic core. Key structural features include:

  • Pyrrole ring: Provides aromaticity and electron-rich properties due to lone pairs on nitrogen.
  • 2-Ethyl group: Introduces steric effects and modulates electronic distribution. 3-Ethoxy group: Alters solubility and electronic characteristics via electron-donating effects.

The compound’s structural elucidation likely employs crystallographic tools such as SHELX, a widely used program for small-molecule refinement . Potential applications span pharmaceuticals and agrochemicals, though further pharmacological studies are required to confirm bioactivity.

Properties

CAS No.

190193-01-2

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

3-ethoxy-2-ethyl-1-phenylpyrrole

InChI

InChI=1S/C14H17NO/c1-3-13-14(16-4-2)10-11-15(13)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3

InChI Key

FSVHZDDQGRVBKS-UHFFFAOYSA-N

SMILES

CCC1=C(C=CN1C2=CC=CC=C2)OCC

Canonical SMILES

CCC1=C(C=CN1C2=CC=CC=C2)OCC

Synonyms

1H-Pyrrole,3-ethoxy-2-ethyl-1-phenyl-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-ethyl-1-phenyl-1H-pyrrole can be achieved through various methods. One common approach involves the reaction of 1-phenyl-2-ethylpyrrole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-2-ethyl-1-phenyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole-2,3-diones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.

    Substitution: Electrophilic substitution reactions are common, where the ethoxy group can be replaced by other substituents using appropriate electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Pyrrole-2,3-diones.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Various substituted pyrroles depending on the electrophile used.

Scientific Research Applications

3-Ethoxy-2-ethyl-1-phenyl-1H-pyrrole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-ethyl-1-phenyl-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below contrasts 3-Ethoxy-2-ethyl-1-phenyl-1H-pyrrole with structurally related heterocycles:

Compound Name Core Structure Substituents Key Properties Applications
3-Ethoxy-2-ethyl-1-phenyl-1H-pyrrole Pyrrole 2-Ethyl, 3-Ethoxy, 1-Phenyl High electron density; moderate lipophilicity Under investigation (pharmaceuticals)
Ethyl 1-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-benzimidazole-5-carboxylate Benzimidazole Ethyl ester, phenyl, pyrrolidinyl prop Enhanced binding affinity (drug design) Anticancer, antimicrobial
3-Ethoxy-1-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-one Pyrazole Ethoxy, ethyl, ketone Polarizable; reactive ketone Chemical intermediate

Key Observations :

  • Pyrrole vs. Benzimidazole: The pyrrole core lacks the fused benzene ring of benzimidazole, reducing planar rigidity but improving metabolic stability.
  • Pyrrole vs. Pyrazole : Pyrazoles exhibit stronger hydrogen-bonding capacity due to two adjacent nitrogen atoms, whereas pyrroles are more electron-rich. The ethoxy group’s position (3rd in pyrrole vs. 3rd in pyrazole) influences electronic effects differently due to ring aromaticity variations.

Pharmacological Potential

  • 3-Ethoxy-2-ethyl-1-phenyl-1H-pyrrole: Limited data on bioactivity, but pyrroles are explored for anti-inflammatory and kinase inhibition.
  • Benzimidazole analog (): Demonstrates validated activity in antimicrobial and anticancer assays due to its fused aromatic system.
  • Pyrazole derivative (): Primarily a synthetic intermediate; ketone functionality enables further derivatization.

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